[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride
Description
[1-(4,5-Dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride (CAS: 1017132-19-2) is a small-molecule compound with the molecular formula C₈H₁₆Cl₂N₂S and a molecular weight of 243.20 g/mol . It features a thiazole ring substituted with methyl groups at positions 4 and 5, linked to a propylamine chain. The dihydrochloride salt form enhances its solubility and stability for pharmaceutical applications. Key physicochemical properties include a high lipophilicity (LogP: 4.47) and a polar surface area (PSA) of 67.15 Ų, suggesting moderate bioavailability and membrane permeability . This compound is utilized as a biochemical intermediate in drug discovery, particularly in the synthesis of high-purity active pharmaceutical ingredients (APIs) under ISO-certified manufacturing processes .
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-4-7(9)8-10-5(2)6(3)11-8;;/h7H,4,9H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXWOEZIBPVWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=C(S1)C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679007 | |
| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017132-19-2 | |
| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-bromo-4,5-dimethylthiazole with a suitable amine under controlled conditions.
Alkylation: The thiazole derivative is then alkylated using 1-bromopropane to introduce the propyl group.
Amine Formation: The resulting compound is treated with ammonia or a primary amine to form the desired amine derivative.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization and recrystallization to obtain high purity products.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Including alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiazolidine Derivatives: From reduction reactions.
Substituted Thiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride: is used in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Protein Interactions: It may interact with proteins, altering their function and activity.
Pathways Involved: The exact pathways depend on the specific biological context but often involve modulation of metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of thiazole-containing amines. Below is a detailed comparison with three structurally related analogs, highlighting differences in substituents, physicochemical properties, and applications.
Data Table: Key Comparative Parameters
Structural and Functional Insights
Substituent Effects on Lipophilicity :
- The 4,5-dimethyl substitution on the thiazole ring in the primary compound confers a significantly higher LogP (4.47 ) compared to its positional isomer [3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride (LogP: 1.10 ) . This difference arises from the altered spatial arrangement of the methyl groups and the amine chain, which influences hydrophobic interactions and solubility.
Impact of Amine Chain Position: The attachment of the amine chain at position 1 (vs.
Pharmaceutical Relevance :
- The primary compound’s high purity (≥97%) and optimized LogP make it preferable for API synthesis, whereas analogs with lower LogP values (e.g., 1.10) may be better suited for aqueous formulations .
Synthetic Utility :
- All three compounds serve as building blocks in medicinal chemistry, but the 4,5-dimethyl variant is prioritized for projects requiring lipophilic scaffolds to enhance blood-brain barrier penetration .
Research Findings
- Crystallographic Analysis : Structural data for these compounds may be refined using programs like SHELXL , a widely trusted tool for small-molecule crystallography .
Biological Activity
[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride is an organic compound with potential biological activities. Its molecular formula is , and it has garnered interest in pharmaceutical research due to its structural features that may contribute to various therapeutic effects.
- Molecular Weight : 243.20 g/mol
- CAS Number : 1017153-61-5
- IUPAC Name : 3-(4,5-dimethyl-1,3-thiazol-2-yl)propan-1-amine; dihydrochloride
Biological Activity Overview
Research into the biological activity of this compound suggests several potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer therapies. The thiazole ring in its structure is known for contributing to bioactivity in various compounds.
The biological activity of this compound may be attributed to its interaction with specific cellular targets involved in signaling pathways related to inflammation and cancer cell proliferation.
Key Mechanisms:
- Inhibition of Cell Proliferation : Compounds with thiazole moieties often exhibit cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have explored the effects of similar thiazole derivatives, which can provide insights into the potential activity of this compound.
| Study | Compound Tested | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|---|
| Bouabdallah et al. (2022) | N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Significant cytotoxic potential |
| Wei et al. (2022) | Ethyl derivatives | A549 | 26 | Potent against lung cancer cells |
| Xia et al. (2020) | 1-arylmethyl derivatives | NCI-H460 | 0.95 | Induced autophagy without apoptosis |
Pharmacological Applications
The compound is being investigated for its potential roles in:
- Cancer Therapy : Due to observed cytotoxicity against various cancer cell lines.
- Anti-inflammatory Treatments : Potential modulation of inflammatory responses could lead to therapeutic applications in chronic inflammatory diseases.
Safety and Toxicology
While this compound shows promise, safety assessments are crucial. Preliminary data suggest it may act as an irritant; thus, further toxicological studies are necessary to evaluate its safety profile for potential therapeutic use.
Q & A
Q. What are the optimal synthetic routes for [1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride, and how can purity be ensured?
The synthesis typically involves multi-step reactions starting from 4,5-dimethylthiazole precursors. Key steps include:
- Alkylation : Reacting 4,5-dimethylthiazole with a propylamine derivative under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like DMF.
- Salt Formation : Treating the free base with HCl in an ethanol/water mixture to precipitate the dihydrochloride salt. Purity is validated via HPLC (≥98% purity) and NMR to confirm structural integrity. Recrystallization from ethanol/water mixtures improves crystallinity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring substituents and amine protonation state. Key signals include δ 2.3–2.5 ppm (methyl groups) and δ 7.2–7.5 ppm (thiazole C-H) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ at m/z 232.08 for C₉H₁₅Cl₂N₂S) .
- Elemental Analysis : Ensures stoichiometric Cl⁻ content (~23.5% for dihydrochloride form) .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the amine hydrochloride.
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Hygroscopicity necessitates desiccants during storage .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity?
- SAR Strategies :
- Introduce electron-withdrawing groups (e.g., NO₂) at the thiazole 2-position to modulate electron density and receptor binding.
- Extend the propyl chain to increase lipophilicity (logP >2.5) for improved membrane permeability .
Q. What experimental controls are critical when assessing antimicrobial activity?
- Positive Controls : Use standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi) to benchmark efficacy.
- Solvent Controls : Include DMSO/water vehicles to rule out solvent-induced toxicity.
- Minimum Inhibitory Concentration (MIC) : Determine via broth microdilution (CLSI guidelines) with triplicate replicates .
Q. How can discrepancies in reported solubility data be resolved?
Discrepancies often arise from:
- pH Variability : Solubility in water ranges from 15 mg/mL (pH 4) to <5 mg/mL (pH 7.4) due to amine protonation.
- Temperature Effects : Measure solubility at 25°C vs. 37°C using UV-Vis spectroscopy (λmax ~275 nm).
- Salt Forms : Compare dihydrochloride vs. free base solubility in polar solvents (e.g., DMSO) .
Q. What computational methods aid in predicting interaction mechanisms with biological targets?
- Docking Studies : Use AutoDock Vina to model binding to enzymes like nitric oxide synthase (NOS). Focus on hydrogen bonding with the amine group and π-π stacking with the thiazole ring.
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding free energy (MM-PBSA) .
Data Contradiction & Experimental Design
Q. How should researchers address conflicting reports on cytotoxicity IC₅₀ values?
- Standardize Assay Conditions : Use identical cell lines (e.g., MCF-7 breast cancer cells), incubation times (48–72 hr), and MTT assay protocols.
- Batch Variability : Compare multiple synthesis batches via LC-MS to rule out impurity-driven toxicity .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Catalyst Screening : Test Pd/C or CuI for coupling steps to reduce side products.
- Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer, boosting yields from 65% (batch) to >85% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
